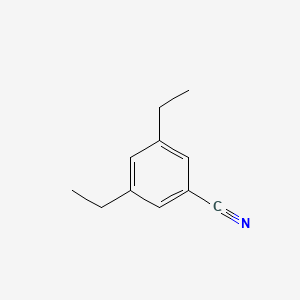
5,6-Epoxyergosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxyergosterol is a naturally occurring compound that can be isolated from the endophytic fungus Phyllosticta capitalensis . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa. The molecular formula of this compound is C28H44O2, and it has a molecular weight of 412.648 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-Epoxyergosterol can be synthesized through the epoxidation of ergosterol. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the 5,6-position of the ergosterol molecule .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and isolation from the endophytic fungus Phyllosticta capitalensis . The fungus is cultured under controlled conditions, and the compound is subsequently extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Epoxyergosterol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Epoxyergosterol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various sterol derivatives.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective and anticancer activities
Industry: Used in the production of steroid drugs and as a biochemical tool in research.
Wirkmechanismus
The mechanism of action of 5,6-Epoxyergosterol involves its interaction with cellular membranes and enzymes. It is known to modulate the fluidity and permeability of fungal cell membranes, thereby affecting the function of membrane-bound proteins . Additionally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergosterol: The parent compound of 5,6-Epoxyergosterol, found in fungal cell membranes.
Cholesterol-5,6-epoxides: Similar compounds found in animal cells, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its specific epoxide ring at the 5,6-position, which imparts distinct chemical and biological properties. Unlike ergosterol, this compound has been shown to possess neuroprotective and anticancer activities, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
23637-31-2 |
|---|---|
Molekularformel |
C28H44O2 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
KVMYKLHJBYIOKD-QYYFJRRUSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)

![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)



